4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one
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Overview
Description
4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Introduction of the Trimethoxyphenyl Group: This step might involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Attachment of the Morpholinylcarbonyl Group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the morpholinyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-ylcarbonyl)isoquinoline
- 2-(3,4,5-trimethoxyphenyl)isoquinoline
- 4-(morpholin-4-ylcarbonyl)-2-phenylisoquinoline
Uniqueness
4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one is unique due to the combination of the morpholinylcarbonyl and trimethoxyphenyl groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-(morpholine-4-carbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H24N2O6/c1-28-19-12-15(13-20(29-2)21(19)30-3)25-14-18(22(26)24-8-10-31-11-9-24)16-6-4-5-7-17(16)23(25)27/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
BGPOORQVWCQVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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